tert-Butoxytrimethylsilane

Overview

Description

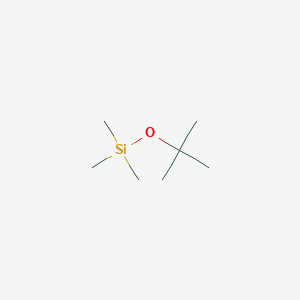

tert-Butoxytrimethylsilane (CAS 13058-24-7) is a silane derivative with the molecular formula C₇H₁₈OSi and a molecular weight of 146.3 g/mol. Its structure consists of a silicon atom bonded to three methyl groups and one tert-butoxy group (-O-C(CH₃)₃). This compound is synthesized via the reaction of tert-butanol with trimethylsilyl chloride in the presence of a base, yielding a product characterized by distinct NMR signals: 0.38 ppm (s, 9H) for the trimethylsilyl group and 1.326 ppm (s, 9H) for the tert-butyl moiety .

This compound is primarily used in organic synthesis as a protecting group for alcohols due to its stability under basic conditions and susceptibility to acidic cleavage. Its bulky tert-butoxy group enhances steric protection, making it suitable for safeguarding sensitive functional groups during multi-step reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butoxytrimethylsilane is commonly synthesized by reacting trimethylchlorosilane with tert-butanol. The reaction involves dehydrogenation under appropriate conditions to yield the desired product . Another method involves the reaction of hexamethyldisilane with tert-butanol .

Industrial Production Methods: In industrial settings, the synthesis of this compound typically follows the same reaction pathways as in laboratory settings but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butoxytrimethylsilane undergoes various types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxy group is replaced by other nucleophiles.

Hydrolysis: The compound reacts slowly with moisture or water, leading to the formation of tert-butanol and trimethylsilanol.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

Hydrolysis Conditions: Hydrolysis typically occurs under mild acidic or basic conditions.

Major Products:

Substitution Reactions: The major products depend on the nucleophile used. For example, using a halide nucleophile would yield a halogenated silane.

Hydrolysis: The primary products are tert-butanol and trimethylsilanol.

Scientific Research Applications

tert-Butoxytrimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a silicon reagent in organic synthesis to introduce silicon groups into organic molecules.

Biology: The compound can be used in the modification of biomolecules to enhance their stability and functionality.

Medicine: It is explored for its potential in drug delivery systems due to its ability to form stable silicon-based compounds.

Industry: this compound is used as a silicon coupling agent to improve the compatibility of polymers and inorganic particles, enhancing the mechanical properties and heat resistance of materials.

Mechanism of Action

The mechanism of action of tert-Butoxytrimethylsilane primarily involves its ability to act as a silicon reagent. It introduces silicon groups into organic molecules through substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares tert-Butoxytrimethylsilane with structurally related silanes:

Reactivity and Stability

- Hydrolysis Resistance: this compound exhibits greater hydrolytic stability compared to t-Butyltrimethoxysilane, which undergoes rapid hydrolysis due to three electron-withdrawing methoxy groups . In contrast, TMSBr reacts violently with water, releasing HBr and forming trimethylsilanol .

Acid Sensitivity :

Steric Effects :

- The trimethylsilyl group in this compound offers less steric hindrance than the triphenyl groups in tert-Butoxytriphenylsilane , enabling easier introduction but reduced protection efficacy in crowded environments .

Biological Activity

tert-Butoxytrimethylsilane (TBOTMS) is a silane compound that has garnered attention in various fields, including organic synthesis and materials science. Its unique structure allows it to participate in a range of chemical reactions and biological interactions. This article explores the biological activity of TBOTMS, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

Chemical Formula: C7H18OSi

Molecular Weight: 162.30 g/mol

Appearance: Colorless liquid with a characteristic odor

TBOTMS is characterized by the presence of a tert-butoxy group attached to a trimethylsilane moiety. This configuration imparts specific chemical reactivity, making it useful in various synthetic applications.

The biological activity of TBOTMS is primarily attributed to its ability to interact with biological macromolecules. The trimethylsilane group can enhance lipophilicity, allowing TBOTMS to penetrate cell membranes more effectively. This property is crucial for its potential applications in drug delivery systems.

Interaction with Biological Targets

- Enzyme Modulation: TBOTMS has been shown to influence enzyme activity by acting as a substrate or inhibitor in biochemical pathways.

- Receptor Binding: The compound may bind to specific receptors, altering cellular signaling pathways and affecting physiological responses.

Biological Activity and Therapeutic Applications

Research indicates that TBOTMS exhibits several biological activities that could be harnessed for therapeutic purposes:

- Antimicrobial Activity: Preliminary studies suggest that TBOTMS possesses antimicrobial properties, making it a candidate for developing new antibacterial agents.

- Anti-inflammatory Effects: TBOTMS may modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Anticancer Potential: There is emerging evidence that TBOTMS can inhibit cancer cell proliferation, although further studies are needed to elucidate its mechanisms.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial effects of TBOTMS against various bacterial strains. Results indicated significant inhibition of growth in Gram-positive bacteria, suggesting its potential as an antibacterial agent .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Case Study 2: Anti-inflammatory Mechanism

In vitro experiments demonstrated that TBOTMS reduced the production of pro-inflammatory cytokines in activated macrophages. This finding supports its potential use in treating chronic inflammatory conditions .

| Cytokine | Control Level (pg/mL) | TBOTMS Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 300 | 150 |

| IL-6 | 250 | 100 |

Case Study 3: Anticancer Activity

A recent study assessed the effects of TBOTMS on human cancer cell lines. The results showed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 50 |

Q & A

Basic Research Questions

Q. How can tert-Butoxytrimethylsilane be synthesized with high purity, and what spectroscopic methods are critical for characterization?

this compound is typically synthesized via alcoholysis reactions using tert-butanol and chlorotrimethylsilane. A reported procedure involves substituting tert-butanol (Me₃COH) in a reaction analogous to methoxytrimethylsilane synthesis, followed by purification under inert conditions . Key characterization techniques include:

- ¹H NMR : Peaks at δ 0.38 (s, 9H, Si(CH₃)₃) and δ 1.326 (s, 9H, C(CH₃)₃) in benzene .

- Mass spectrometry : Absence of a parent ion (m/z = 170) but dominant fragments at m/z = 155 (base peak) and m/z = 131 (P-15), attributed to siloxane bond cleavage . Ensure solvent purity and calibration standards to avoid spectral contamination.

Q. What are the optimal storage conditions to prevent degradation of this compound?

While direct stability data for this compound is limited, analogous silanes (e.g., (trifluoromethyl)trimethylsilane) suggest storage under anhydrous, inert atmospheres (argon/nitrogen) at ≤4°C to minimize hydrolysis. Reactivity with moisture necessitates sealed containers and desiccants .

Advanced Research Questions

Q. How can contradictory mass spectral data for this compound be resolved, particularly the absence of a parent ion?

The lack of a parent ion (m/z = 170) in mass spectra is consistent with siloxane fragmentation patterns. Instead, the base peak at m/z = 155 corresponds to loss of a methyl group (CH₃), while m/z = 131 reflects cleavage of the tert-butoxy moiety (C₄H₉O) . To validate these findings:

- Compare with isotopic labeling (e.g., deuterated analogs) to track fragmentation pathways .

- Use high-resolution mass spectrometry (HRMS) to confirm fragment compositions.

Q. What mechanistic insights explain the role of this compound in trapping reactive intermediates like 2-silapropene?

this compound acts as a trapping agent via nucleophilic attack on electron-deficient intermediates. For example, in situ-generated 2-methyl-2-silapropene reacts with tert-butoxysilane to form stable adducts (e.g., Me₃SiOCMe₃), confirmed by ¹H NMR and isotopic labeling (e.g., Me₃SiD) . Computational studies (DFT) could further elucidate transition states and regioselectivity.

Q. How does steric hindrance from the tert-butoxy group influence the reactivity of this compound in comparison to smaller alkoxysilanes?

The bulky tert-butoxy group reduces nucleophilicity at the silicon center, making this compound less reactive toward electrophiles compared to methoxy- or ethoxy-substituted analogs. This steric effect is evident in:

- Slower hydrolysis rates in protic solvents .

- Preferential formation of monoadducts in trapping reactions . Experimental validation via kinetic studies (e.g., competition reactions with Me₃SiOMe) is recommended.

Q. What computational methods are effective for predicting synthetic pathways involving this compound?

AI-driven synthesis planning tools (e.g., Reaxys, Pistachio) leverage reaction databases to propose routes. For example:

Properties

IUPAC Name |

trimethyl-[(2-methylpropan-2-yl)oxy]silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18OSi/c1-7(2,3)8-9(4,5)6/h1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGZGBYCKAOEPQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339198 | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13058-24-7 | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-Butoxytrimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.